Cas no 2580114-79-8 (rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid)

Technical Introduction: rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. Its stereochemistry, with (2R,4R) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The Cbz group enhances stability and facilitates selective deprotection, while the methyl substitution at the 4-position influences conformational rigidity, potentially improving binding affinity in target applications. This compound is particularly useful in peptidomimetics and bioactive molecule development due to its constrained ring structure and functional group versatility. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows.
rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid structure
2580114-79-8 structure
商品名:rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid
CAS番号:2580114-79-8
MF:C13H15NO4
メガワット:249.262503862381
CID:5660235
PubChem ID:165891608

rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
    • 2580114-79-8
    • EN300-27730741
    • rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid
    • インチ: 1S/C13H15NO4/c1-9-7-11(12(15)16)14(9)13(17)18-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,16)/t9-,11-/m1/s1
    • InChIKey: OIUUAIKDSHHKIM-MWLCHTKSSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1[C@@H](C(=O)O)C[C@H]1C)=O

計算された属性

  • せいみつぶんしりょう: 249.10010796g/mol
  • どういたいしつりょう: 249.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 66.8Ų

rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27730741-5g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
5g
$5014.0 2023-09-10
Enamine
EN300-27730741-10g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
10g
$7435.0 2023-09-10
Enamine
EN300-27730741-1.0g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
1g
$1729.0 2023-05-25
Enamine
EN300-27730741-0.1g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
0.1g
$1521.0 2023-09-10
Enamine
EN300-27730741-2.5g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
2.5g
$3389.0 2023-09-10
Enamine
EN300-27730741-0.25g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
0.25g
$1591.0 2023-09-10
Enamine
EN300-27730741-1g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
1g
$1729.0 2023-09-10
Enamine
EN300-27730741-5.0g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
5g
$5014.0 2023-05-25
Enamine
EN300-27730741-0.05g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
0.05g
$1452.0 2023-09-10
Enamine
EN300-27730741-10.0g
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
2580114-79-8
10g
$7435.0 2023-05-25

rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid 関連文献

rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acidに関する追加情報

Introduction to rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic Acid (CAS No. 2580114-79-8)

Rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid (CAS No. 2580114-79-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate stereochemistry and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in the design and optimization of drug candidates targeting a range of therapeutic applications.

The benzyloxycarbonyl (Boc) group in the molecular structure of this compound plays a pivotal role in protecting the amine functionality during synthetic processes. This protection-deprotection strategy is fundamental in multi-step organic synthesis, ensuring that reactive sites are selectively modified without unintended side reactions. The presence of the Boc group also enhances the stability of the compound during storage and handling, making it a reliable reagent in laboratory settings.

The azetidine ring, a saturated seven-membered heterocycle, introduces additional complexity to the molecule. Azetidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific stereochemistry at the 2R and 4R positions (rac-(2R,4R)) further refines the compound's pharmacological profile, influencing its interactions with biological targets. This stereochemical purity is essential for achieving optimal pharmacodynamic effects and minimizing off-target toxicity.

In recent years, there has been a growing interest in azetidine-based scaffolds due to their potential as drug candidates. The methyl group at the 4-position adds another layer of structural diversity, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability. These attributes are critical for determining the compound's suitability for further development into a therapeutic agent.

The synthesis of rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. Key steps include stereoselective ring formation and functional group interconversions. The use of advanced catalytic systems and chiral auxiliaries ensures high yields and enantiomeric purity, which are indispensable for pharmaceutical applications.

Recent advancements in computational chemistry have enabled more efficient design and optimization of such complex molecules. Molecular modeling studies have been instrumental in predicting the binding modes of this compound with potential biological targets. These insights have guided the development of analogues with enhanced potency and selectivity. For instance, computational screening has identified modifications that improve interactions with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

The pharmacokinetic properties of rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid are also under investigation to ensure its feasibility as a drug candidate. Studies have focused on its absorption, distribution, metabolism, excretion (ADME) profiles using both in vitro and in vivo models. These studies provide critical data for assessing bioavailability and potential drug-drug interactions.

In conclusion, rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile intermediate for developing novel therapeutic agents. Ongoing research continues to explore its potential applications across various therapeutic areas, driven by its promising biological activities and synthetic utility.

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